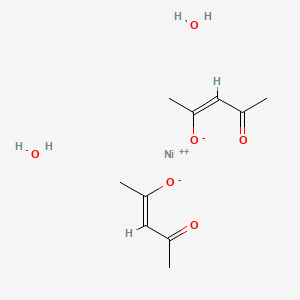

Nickel acetylacetonate hydrate

Descripción general

Descripción

Nickel acetylacetonate hydrate, also known as Nickel (II) acetylacetonate dihydrate, is a coordination complex . It is a dark green paramagnetic solid that is soluble in organic solvents such as toluene .

Synthesis Analysis

Nickel acetylacetonate is prepared by the reaction of acetylacetone with nickel chloride hexahydrate or nickel hydroxide, followed by crystallization . Another method involves the addition of acetylacetone to solutions of nickel (II) salts in the presence of a weak base such as sodium acetate .Molecular Structure Analysis

Anhydrous nickel (II) acetylacetonate exists as molecules of Ni3(acac)6. The three nickel atoms are approximately collinear and each pair of them is bridged by two μ2 oxygen atoms . Each nickel atom has tetragonally distorted octahedral geometry .Chemical Reactions Analysis

Nickel acetylacetonate is widely used as a precursor to synthesize Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles via different synthetic methods like non-isothermal decomposition and solvothermal method .Physical And Chemical Properties Analysis

Nickel acetylacetonate is a green crystalline solid material with ferromagnetic properties . It has a density of 1.455 g/cm3 at 17°C and melts at 230°C . It is soluble in water, alcohol, chloroform, benzene, and toluene .Aplicaciones Científicas De Investigación

- Field : Material Science

- Application : Nickel acetylacetonate is used as a precursor for nanoparticle research . It’s involved in the formation of nickel-containing nanoparticles .

- Method : The interaction of the starting components directly in the reaction system leads to the formation of nickel-containing nanoparticles .

- Results : The activity, productivity, and composition of the target products depend on the water content in the initial solvent .

- Field : Polymer Chemistry

- Application : Nickel acetylacetonate is used in polymer science . It has found applications in various industrial processes such as in rubber technology for vulcanisation .

- Field : Organic Chemistry

- Application : Nickel acetylacetonate is used as a catalyst in organic syntheses . It’s used in multicomponent catalytic systems for di- and oligomerization of ethylene .

- Method : Catalytically active sites formed in these systems are deposited on nickel-containing nanoparticles generated via the interaction of the starting components directly in the reaction system .

- Results : The activity, productivity, and composition of the target products depend on the water content in the initial solvent .

Nanoparticle Research

Polymer Science

Catalysis

- Field : Industrial Manufacturing

- Application : Nickel acetylacetonate complexes are used in metal plating from organic solvents .

- Field : Electronics

- Application : Nickel acetylacetonate complexes are also used as semiconductors .

Metal Plating

Semiconductors

Catalysts Preparation

Safety And Hazards

Direcciones Futuras

Nickel acetylacetonate has been reported as an efficient catalyst for the aerobic epoxidation of alkenes using an aldehyde as a co-reactant . It is also used as a precursor for nanoparticle research, polymer science, and catalysis . The development of novel catalysts is the subject of intense research .

Propiedades

IUPAC Name |

nickel(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVXXIIYMWZAGX-VGKOASNMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901047911 | |

| Record name | Nickel acetylacetonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13751264 | |

CAS RN |

14363-16-7 | |

| Record name | Nickel acetylacetonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)